molecular formula C25H26ClNO5S B2568649 2-chloro-4-(N-tosylbutyramido)naphthalen-1-yl butyrate CAS No. 324021-98-9

2-chloro-4-(N-tosylbutyramido)naphthalen-1-yl butyrate

Cat. No.: B2568649
CAS No.: 324021-98-9
M. Wt: 488
InChI Key: GOPOSBLNMCHPTB-UHFFFAOYSA-N
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Description

2-chloro-4-(N-tosylbutyramido)naphthalen-1-yl butyrate is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphthalene ring substituted with a chloro group and a butyramido group, which is further modified with a tosyl group. The butyrate ester functionality adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(N-tosylbutyramido)naphthalen-1-yl butyrate typically involves multiple steps, starting with the preparation of the naphthalene core. The naphthalene ring is first chlorinated to introduce the chloro substituent at the 2-position. This is followed by the introduction of the butyramido group through an amide coupling reaction. The tosyl group is then added to the amide nitrogen via a sulfonylation reaction. Finally, the butyrate ester is formed through esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(N-tosylbutyramido)naphthalen-1-yl butyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the chloro or tosyl groups.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a wide range of functionalized naphthalene derivatives.

Scientific Research Applications

2-chloro-4-(N-tosylbutyramido)naphthalen-1-yl butyrate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as biological probes or therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-4-(N-tosylbutyramido)naphthalen-1-yl butyrate involves its interaction with specific molecular targets. The chloro and tosyl groups can participate in various binding interactions, while the butyramido and butyrate functionalities may influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-(N-tosylbutyramido)phenyl butyrate: Similar in structure but with a phenyl ring instead of a naphthalene ring.

    2-chloro-4-(N-tosylbutyramido)benzyl butyrate: Features a benzyl group in place of the naphthalene ring.

Uniqueness

2-chloro-4-(N-tosylbutyramido)naphthalen-1-yl butyrate is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to its phenyl and benzyl analogs

Biological Activity

Overview of 2-Chloro-4-(N-tosylbutyramido)naphthalen-1-yl Butyrate

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈ClN₃O₃S
  • Molecular Weight : 373.87 g/mol
  • Structural Features : This compound features a naphthalene moiety, an amide group with a tosyl substituent, and a butyrate ester, which may influence its solubility and interaction with biological targets.

The biological activity of compounds like this compound often involves modulation of enzyme activity, interaction with receptors, or inhibition of specific biological pathways. The presence of the naphthalene ring and the butyrate group suggests potential interactions with lipid membranes and proteins.

Potential Biological Activities

  • Anticancer Activity : Similar compounds have been investigated for their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
  • Anti-inflammatory Effects : Compounds with similar structures may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes like COX and LOX.
  • Antimicrobial Properties : The naphthalene structure has been associated with antimicrobial activity against various pathogens.

Case Studies

  • Study on Anticancer Activity :
    • Researchers evaluated a series of naphthalene derivatives for their cytotoxic effects on breast cancer cell lines. The study found that certain modifications, including the introduction of amide groups, enhanced cytotoxicity compared to parent compounds.
  • Anti-inflammatory Activity Assessment :
    • A compound structurally similar to this compound was tested in a murine model of arthritis. Results indicated significant reductions in paw swelling and inflammatory markers.
  • Antimicrobial Testing :
    • A related naphthalene derivative was tested against Gram-positive and Gram-negative bacteria, showing promising results as an antimicrobial agent, particularly against resistant strains.

Data Tables

Biological ActivityModel/SystemFindings
AnticancerBreast cancer cellsEnhanced cytotoxicity with modified amides
Anti-inflammatoryMurine arthritisSignificant reduction in inflammation
AntimicrobialBacterial strainsEffective against resistant Gram-positive bacteria

Properties

IUPAC Name

[4-[butanoyl-(4-methylphenyl)sulfonylamino]-2-chloronaphthalen-1-yl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClNO5S/c1-4-8-23(28)27(33(30,31)18-14-12-17(3)13-15-18)22-16-21(26)25(32-24(29)9-5-2)20-11-7-6-10-19(20)22/h6-7,10-16H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPOSBLNMCHPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC(=C(C2=CC=CC=C21)OC(=O)CCC)Cl)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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